molecular formula C10H13N3O3 B2809778 N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide CAS No. 1955564-12-1

N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide

Cat. No.: B2809778
CAS No.: 1955564-12-1
M. Wt: 223.232
InChI Key: FGLVNMRWNMVKLW-UHFFFAOYSA-N
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Description

N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide is a chemical compound with a unique structure that includes an ethoxycarbonyl group, a pyridin-4-yl group, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide typically involves the reaction of 2-(pyridin-4-yl)ethanamine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.

Industrial Production Methods

Industrial production of N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide include:

  • 2-(pyridin-4-yl)ethanamine
  • Ethyl chloroformate derivatives
  • Other pyridine-based compounds

Uniqueness

N’-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

[(Z)-(1-amino-2-pyridin-4-ylethylidene)amino] ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-15-10(14)16-13-9(11)7-8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLVNMRWNMVKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)ON=C(CC1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O/N=C(/CC1=CC=NC=C1)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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